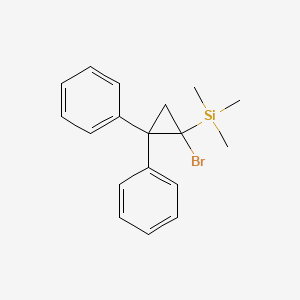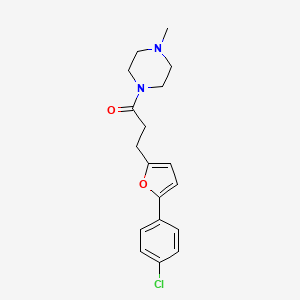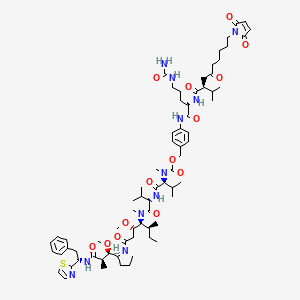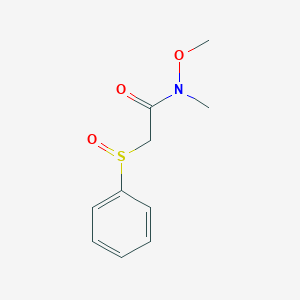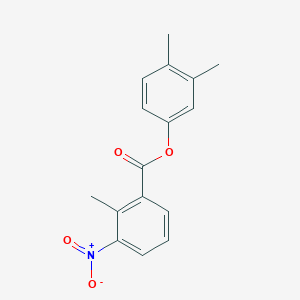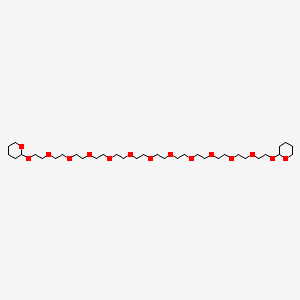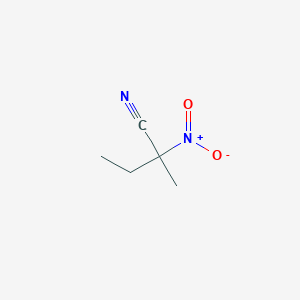
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(吡咯烷-1-基)-2-(2,4,6-三氯苯氧基)乙酮是一种合成的有机化合物。它包含一个连接到乙酮主链的吡咯烷环,而乙酮主链又连接到一个三氯苯氧基基团。
准备方法
合成路线和反应条件
1-(吡咯烷-1-基)-2-(2,4,6-三氯苯氧基)乙酮的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷可以通过吡咯的氢化反应合成。
乙酮基团的连接: 乙酮基团可以通过傅-克酰化反应引入。
三氯苯氧基基团的引入: 三氯苯氧基基团可以通过亲核取代反应连接。
工业生产方法
工业生产方法可能会涉及优化上述合成路线以实现大规模生产。这包括使用催化剂来提高反应效率,并实施纯化步骤以确保高产品产量和纯度。
化学反应分析
反应类型
1-(吡咯烷-1-基)-2-(2,4,6-三氯苯氧基)乙酮可以发生各种化学反应,包括:
氧化: 乙酮基团可以被氧化形成羧酸。
还原: 三氯苯氧基基团可以被还原形成氯化程度较低的衍生物。
取代: 三氯苯氧基基团上的氯原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
主要产物
氧化: 羧酸。
还原: 氯化程度较低的苯氧基衍生物。
取代: 各种取代的苯氧基衍生物。
科学研究应用
化学: 作为合成更复杂分子的中间体。
生物学: 作为生物化学探针用于研究酶相互作用的潜在用途。
医学: 在药物开发中,特别是设计具有特定生物活性的分子中的可能应用。
工业: 用于生产具有特定性能的材料,例如聚合物或涂料。
作用机制
1-(吡咯烷-1-基)-2-(2,4,6-三氯苯氧基)乙酮的作用机制将取决于其具体的应用。通常,它可以与酶或受体等分子靶标相互作用,调节其活性。所涉及的途径将根据该化合物使用时的生物学背景而有所不同。
相似化合物的比较
类似化合物
1-(吡咯烷-1-基)-2-(2,4-二氯苯氧基)乙酮: 与目标化合物相比缺少一个氯原子。
1-(吡咯烷-1-基)-2-(2,4,6-三溴苯氧基)乙酮: 溴原子代替氯原子。
1-(吗啉-1-基)-2-(2,4,6-三氯苯氧基)乙酮: 吗啉环代替吡咯烷。
独特性
1-(吡咯烷-1-基)-2-(2,4,6-三氯苯氧基)乙酮由于其官能团的特定组合而独一无二,这赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
112283-42-8 |
|---|---|
分子式 |
C12H12Cl3NO2 |
分子量 |
308.6 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
InChI 键 |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


